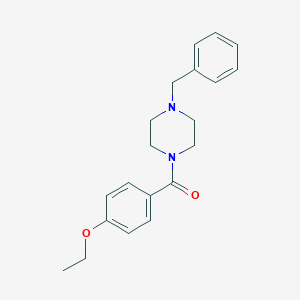

1-Benzyl-4-(4-ethoxybenzoyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-ethoxyphenyl)methanone |

InChI |

InChI=1S/C20H24N2O2/c1-2-24-19-10-8-18(9-11-19)20(23)22-14-12-21(13-15-22)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3 |

InChI Key |

DURVRLMGSPJXBH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 4 4 Ethoxybenzoyl Piperazine

Conventional Synthetic Routes and Methodological Innovations

The conventional synthesis of 1-benzyl-4-(4-ethoxybenzoyl)piperazine is typically achieved through a two-step process. This involves the initial synthesis of the intermediate, 1-benzylpiperazine (B3395278), followed by its acylation with a 4-ethoxybenzoyl derivative.

A common route to 1-benzylpiperazine involves the direct reaction of piperazine (B1678402) with benzyl (B1604629) chloride. orgsyn.org To control the reaction and prevent the formation of the disubstituted product, 1,4-dibenzylpiperazine (B181160), a monoprotected piperazine intermediate is often used. orgsyn.orgresearchgate.net An alternative approach utilizes the reaction of piperazine with piperazine dihydrochloride (B599025) to form piperazine monohydrochloride in situ, which then reacts with benzyl chloride to yield the monosubstituted product. researchgate.net

Once 1-benzylpiperazine is obtained, the second step is the introduction of the 4-ethoxybenzoyl group. This is typically achieved through an acylation reaction. One method involves the use of 4-ethoxybenzoyl chloride, which reacts with 1-benzylpiperazine in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.gov An alternative and common approach in medicinal chemistry is the amide coupling of 1-benzylpiperazine with 4-ethoxybenzoic acid. This reaction is facilitated by a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov

Methodological innovations in the synthesis of monosubstituted piperazines, which can be applied to the synthesis of the 1-benzylpiperazine intermediate, include the use of flow reactors and microwave-assisted synthesis. nih.gov These techniques can significantly shorten reaction times and improve yields. nih.gov

Table 1: Conventional Synthesis of 1-Benzylpiperazine Intermediate

| Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Piperazine, Benzyl chloride | Piperazine dihydrochloride | Ethanol (B145695) | 65°C, 30 min | 93-95% (as dihydrochloride salt) | orgsyn.org |

Table 2: Benzoylation of 1-Benzylpiperazine

| Starting Materials | Reagents | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| 1-Benzylpiperazine, 4-Ethoxybenzoic acid | EDC, HOBt, Triethylamine | N,N-Dimethylformamide | Ambient temperature, overnight | nih.gov |

Strategies for Piperazine Ring Formation in the Context of the Compound

While the most direct route to this compound starts from commercially available piperazine, the formation of the piperazine ring itself can be accomplished through various synthetic strategies. These methods are particularly relevant for creating analogues with substitutions on the carbon atoms of the piperazine ring.

Catalytic methods for piperazine synthesis often involve either intermolecular or intramolecular cyclization reactions. researchgate.net For instance, piperazine can be prepared through the catalytic cyclocondensation of ethylene (B1197577) glycol with ammonia (B1221849) or the amination of monoethanolamine. researchgate.net Another established method is the reaction of diethanolamine (B148213) with ammonia over a catalyst at high temperature and pressure. These industrial processes, however, often require harsh conditions and can produce a mixture of products. google.com

More recent and milder laboratory-scale methods have been developed. A palladium-catalyzed cyclization has been reported for the modular synthesis of highly substituted piperazines from propargyl carbonates and diamine components, offering high regio- and stereochemical control. organic-chemistry.orgacs.org Another innovative approach involves an iridium-catalyzed head-to-head coupling of imines to produce C-substituted piperazines with high diastereoselectivity. nih.gov Furthermore, photoredox catalysis has been employed for the decarboxylative cyclization of an amino-acid-derived diamine with aldehydes to access C2-substituted piperazines under mild conditions. organic-chemistry.orgmdpi.com

Benzoylation and Benzylation Approaches for this compound Synthesis

The synthesis of this compound hinges on two key transformations: the benzylation of a piperazine nitrogen and the benzoylation of the other.

Benzylation: The introduction of the benzyl group onto the piperazine ring is a standard N-alkylation reaction. A widely used method is the reaction of piperazine with benzyl chloride. orgsyn.orgresearchgate.net To achieve mono-benzylation, one of the nitrogen atoms of piperazine is often protected, for instance, by forming a salt with an acid. orgsyn.orgnih.gov This makes the protonated nitrogen less nucleophilic, directing the alkylation to the free nitrogen. The reaction is typically carried out in a polar solvent like ethanol or methanol, and a base may be added to scavenge the acid formed during the reaction. orgsyn.orggoogle.com

Benzoylation: The benzoylation of the second nitrogen of the resulting 1-benzylpiperazine is an N-acylation reaction. This can be achieved using an activated carboxylic acid derivative, such as an acyl chloride (4-ethoxybenzoyl chloride), in the presence of a base like triethylamine. nih.gov Alternatively, a more common and milder method, especially in academic and pharmaceutical research, is the direct coupling of 4-ethoxybenzoic acid with 1-benzylpiperazine. This reaction is mediated by peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid to form an acyl imidazole (B134444) intermediate that then reacts with the amine. nih.gov Another frequently used system is a carbodiimide, like EDC, often in combination with an additive such as HOBt, to form an active ester that is less prone to side reactions and racemization. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of piperazine derivatives aims to reduce waste, avoid hazardous reagents, and improve energy efficiency. For the synthesis of this compound, these principles can be applied to both the formation of the 1-benzylpiperazine intermediate and the subsequent acylation step.

A significant green innovation is the development of one-pot, one-step synthetic procedures for monosubstituted piperazines, which avoids the need for isolation of intermediates and reduces solvent usage. nih.gov The use of a protonated piperazine cation serves as a simple and effective way to protect one of the nitrogen atoms, eliminating the need for traditional protecting groups that require additional steps for introduction and removal. nih.gov Furthermore, the use of heterogeneous catalysts, such as metal ions supported on a polymer resin, facilitates easy separation and recycling of the catalyst, which aligns with green chemistry principles. nih.gov

In the context of N-acylation, the use of catalytic methods is a greener alternative to stoichiometric reagents. While coupling agents like EDC are effective, they generate stoichiometric byproducts that need to be removed. Catalytic methods for amide bond formation are an active area of research.

The choice of solvent is another key aspect of green chemistry. The use of piperazine itself as a solvent for the synthesis of arylpiperazines has been reported as an eco-friendly and cost-effective approach. organic-chemistry.org Additionally, photoredox catalysis using organic photocatalysts is emerging as a more sustainable alternative to transition-metal-catalyzed reactions for the functionalization of piperazines. mdpi.com

Optimization of Reaction Conditions and Yield for Academic Research Scales

For academic research, the optimization of reaction conditions is crucial to maximize the yield and purity of the target compound, this compound. This typically involves a systematic study of various reaction parameters.

For the initial benzylation of piperazine, key parameters to optimize include the stoichiometry of the reactants, the choice of solvent, the reaction temperature, and the reaction time. For instance, in the synthesis of 1-benzylpiperazine, a specific molar ratio of piperazine, piperazine dihydrochloride, and benzyl chloride is used to achieve a high yield of the monobenzylated product. orgsyn.org The reaction is typically run at a moderate temperature (e.g., 65°C) for a short duration (e.g., 30 minutes). orgsyn.org

In the subsequent benzoylation step, the choice of coupling agent and base is critical. When using EDC and HOBt, the reaction is often carried out at ambient temperature overnight to ensure complete conversion. nih.gov The optimization would involve screening different coupling agents, bases (such as triethylamine or diisopropylethylamine), and solvents (like DMF, DCM, or THF) to find the conditions that give the highest yield and purity with the simplest work-up procedure.

The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the purification of the final product is usually achieved by column chromatography on silica (B1680970) gel. The optimization process aims to find conditions that not only give a high yield but also minimize the formation of byproducts, thus simplifying the purification process.

Stereochemical Considerations in the Synthesis of Related Analogues of this compound

While this compound itself is achiral, the introduction of substituents on the carbon atoms of the piperazine ring or the use of chiral starting materials can lead to stereoisomers. The synthesis of such chiral analogues requires stereochemical control.

Several methods have been developed for the stereoselective synthesis of substituted piperazines. A palladium-catalyzed modular synthesis of substituted piperazines has been shown to proceed with a high degree of stereo- and regiochemical control. acs.org For example, the reaction of a gem-dimethyl-substituted propargylic carbonate with a diamine yielded the corresponding piperazine as a single regio- and stereoisomer. acs.org

Another approach is the use of iridium catalysts for the diastereoselective synthesis of C-substituted piperazines from imines, resulting in the formation of a single diastereomer. nih.gov This method is atom-economic and proceeds under mild conditions. nih.gov

For the synthesis of chiral piperidines, which are structurally related, methods involving aza-Petasis-Ferrier rearrangements have been developed. nih.gov A one-pot synthesis of piperidin-4-ols via a gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been shown to have excellent diastereoselectivities. nih.gov These principles of stereocontrol can be conceptually applied to the synthesis of chiral piperazine analogues.

Structure Interaction Relationship Sir Studies of 1 Benzyl 4 4 Ethoxybenzoyl Piperazine

Design and Synthesis of Structural Analogues of 1-Benzyl-4-(4-ethoxybenzoyl)piperazine for SIR Probing

The systematic modification of the three core components of this compound—the benzyl (B1604629) moiety, the 4-ethoxybenzoyl group, and the piperazine (B1678402) core—is a classical medicinal chemistry approach to probe their roles in molecular interactions. The synthesis of such analogues typically involves standard amide bond formation reactions between a substituted benzylpiperazine and a substituted benzoic acid or its activated derivative (e.g., an acyl chloride). For instance, reacting 1-benzylpiperazine (B3395278) with 4-ethoxybenzoyl chloride in the presence of a base would yield the parent compound. Analogues are synthesized by using appropriately substituted starting materials in similar reaction schemes. acs.org

The N-benzyl group is a critical pharmacophoric element in many biologically active piperazine derivatives. Its aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues in a target protein's binding pocket. jst.go.jp

Studies on related series of compounds demonstrate that substitutions on this benzyl ring can significantly modulate binding affinity. For example, in a series of N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines designed as selective sigma-1 (σ1) receptor ligands, substitution on the benzyl ring was generally found to be detrimental to binding. jst.go.jp However, specific substitutions, such as a 4-chloro or a 4-methoxy group, were exceptions that actually improved σ1 receptor binding affinity. jst.go.jp This suggests that the electronic properties and steric bulk at the para-position of the benzyl ring are key determinants for optimal interaction.

Furthermore, replacing the entire benzyl group with larger aromatic systems, such as a 2-naphthylmethyl group, has been shown to produce highly potent ligands. uniroma1.it The extended π-system of the naphthyl group can form more extensive interactions within the binding site. Conversely, the presence of two benzyl groups, as in 1,4-dibenzylpiperazine (B181160) (a common by-product of benzylpiperazine synthesis), can lead to a different pharmacological profile compared to the monosubstituted parent compound. europa.eunih.gov

Table 1: Influence of Benzyl Moiety Modifications on Receptor Affinity in Related Piperazine Series Data synthesized from studies on analogous compound series.

| Modification on Benzyl Moiety | Example Compound Class | Observed Effect on Molecular Interaction/Affinity | Reference(s) |

| Para-substitution (Cl, OCH₃) | N'-Alkoxybenzyl piperazines | Improved σ₁ receptor binding affinity compared to unsubstituted benzyl. | jst.go.jp |

| Replacement with Naphthylmethyl | 1-(2-Naphthylmethyl)-4-benzyl piperazine | Potent binding to sigma sites. | uniroma1.it |

| Addition of a second Benzyl group | 1,4-Dibenzylpiperazine (DBZP) | Different pharmacological activity compared to BZP; may interact with sigma receptors. | europa.eunih.gov |

The 4-ethoxybenzoyl moiety serves as the acyl portion of the molecule, forming a stable amide bond with the piperazine nitrogen. This group plays a crucial role in target recognition through a combination of hydrogen bonding and hydrophobic interactions. The carbonyl oxygen is a primary hydrogen bond acceptor, while the ethoxy group and the phenyl ring contribute to hydrophobic and van der Waals interactions.

In a closely related analogue, (4-Benzylpiperazin-1-yl)-(4-methoxyphenyl)methanone, the methoxy (B1213986) group is a key feature. nih.gov By analogy, the ethoxy group in the title compound likely occupies a similar hydrophobic pocket within the target's binding site. The synthesis of analogues with different substituents on this benzoyl ring is a common strategy to probe this interaction space. For example, the synthesis of a 4-chlorobenzoyl analogue introduces a halogen bond donor and alters the electronic nature of the ring, leading to different binding properties. nih.gov Similarly, a 4-hydroxybenzoyl derivative introduces a hydrogen bond donor/acceptor group, which can dramatically change interaction profiles. nih.gov

More significant alterations, such as replacing the entire benzoyl moiety with different acyl groups like a 3-cyclohexylpropanoyl or a 4-phenylbutanoyl group, have been used to explore the size and shape of the binding pocket. acs.org These modifications test the tolerance for different lengths and flexibilities of the carbon chain, providing a clearer map of the structural requirements for activity. acs.org

Table 2: Effect of Alterations on the Acyl Group in Analogous Piperazine Amides Data synthesized from studies on analogous compound series.

| Acyl Group | Example Compound Name | Key Features | Reference(s) |

| 4-Methoxybenzoyl | (4-Benzylpiperazin-1-yl)-(4-methoxyphenyl)methanone | Methoxy group for potential H-bonding or hydrophobic interaction. | nih.gov |

| 4-Chlorobenzoyl | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | Electron-withdrawing group, potential for halogen bonding. | nih.gov |

| 4-Hydroxybenzoyl | (4-Benzyl-1-piperidyl)-(4-hydroxyphenyl)methanone | Hydrogen bond donor and acceptor. | nih.gov |

| 3-Cyclohexylpropanoyl | 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Introduces a bulky, flexible aliphatic group. | acs.org |

The piperazine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties and its defined conformational behavior, typically adopting a chair conformation. The nitrogen atoms are key interaction points; the N1 nitrogen is tertiary, while the N4 nitrogen is part of an amide linkage. The basicity of the N1 nitrogen allows for the formation of a salt bridge with acidic residues like aspartic acid in a receptor binding site, a crucial interaction for many piperazine-based ligands. acs.orgnih.gov

SIR studies often involve modifying the piperazine core itself to understand its contribution. One powerful technique is to use conformationally restricted analogues. For instance, replacing piperazine with a bridged system like (1S,4S)-2,5-diazabicyclo[2.2.2]octane locks the ring in a rigid conformation. science.gov Synthesizing and testing such an analogue would reveal the importance of the piperazine ring's flexibility for optimal binding.

Another common modification is the replacement of the piperazine ring with a piperidine (B6355638) ring. This seemingly small change—removing one nitrogen atom—can have profound effects on affinity and selectivity. For example, in one series of dual histamine (B1213489) H₃ and sigma-1 receptor ligands, the piperazine-containing compound had high affinity for the H₃ receptor but low affinity for the σ₁ receptor. nih.gov In contrast, its direct piperidine analogue showed high affinity for the σ₁ receptor, demonstrating that the N1 nitrogen of the piperazine ring was detrimental for σ₁ binding in that specific scaffold. acs.orgnih.gov This highlights the critical role of both nitrogen atoms in defining the interaction profile.

Quantitative Structure-Interaction Relationship (QSIR) Modeling for this compound Derivatives

Quantitative Structure-Interaction Relationship (QSIR), often used interchangeably with Quantitative Structure-Activity Relationship (QSAR), is a computational modeling technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. uniroma1.itnih.gov For a series of this compound derivatives, a QSIR model would aim to predict the binding affinity based on calculated molecular descriptors.

A typical QSIR model for derivatives of this compound would involve:

Alignment: Aligning a series of synthesized analogues based on a common scaffold.

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the molecules. uniroma1.it

Model Generation: Using statistical methods, such as partial least squares (PLS), to generate an equation that links the descriptors to the observed biological activity (e.g., binding affinity Ki).

For instance, a QSAR model for a series of 4-aroylpiperidines (structurally related to the title compound) as sigma-1 ligands was able to successfully discriminate between potent ligands (typically with para-substituents) and less potent ones (with ortho- or meta-substituents). nih.gov This demonstrates the power of QSIR/QSAR to guide the synthesis of more potent analogues by predicting the activity of virtual compounds before they are synthesized. jst.go.jpnih.gov

Molecular Interactions and Biological Target Engagement of 1 Benzyl 4 4 Ethoxybenzoyl Piperazine

Cellular Level Investigations of 1-Benzyl-4-(4-ethoxybenzoyl)piperazine

Influence of this compound on Cellular Processes in Research Models (e.g., proliferation, migration, differentiation)

No studies were found that investigate the effects of this compound on cellular proliferation, migration, or differentiation in any research model.

In Vivo Mechanistic Studies Using Animal Models (Excluding Clinical Efficacy/Safety)

There is no available data from in vivo studies in animal models for this compound.

Investigation of Target Engagement and Downstream Effects in Preclinical Animal Models

Information regarding the biological targets of this compound and its subsequent downstream effects in preclinical animal models has not been published.

Pharmacodynamic Markers in Animal Models for this compound Research

No pharmacodynamic markers have been identified or utilized in animal models for the research of this compound.

Tissue Distribution and Localization Studies in Research Animal Models (Excluding Pharmacokinetics)

There are no published studies on the tissue distribution or localization of this compound in research animal models.

Mechanistic Elucidation of 1 Benzyl 4 4 Ethoxybenzoyl Piperazine S Actions

Spectroscopic and Structural Biology Approaches to Understand Compound-Target Complexes

To understand how 1-Benzyl-4-(4-ethoxybenzoyl)piperazine interacts with its biological targets at an atomic level, several advanced spectroscopic and structural biology techniques would be required. These methods provide insights into the three-dimensional structure of the compound bound to a protein, revealing the precise nature of the binding interactions.

X-ray Crystallography of this compound Bound to Recombinant Proteins

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule. To study the interaction of this compound with a target protein, researchers would first need to produce and purify the recombinant protein of interest. This protein would then be co-crystallized with the compound. By diffracting X-rays off the resulting crystals, a detailed electron density map can be generated, allowing for the precise determination of the atomic coordinates of the protein-ligand complex. This would reveal the binding pose of this compound within the protein's active or allosteric site and identify the key amino acid residues involved in the interaction.

No specific X-ray crystallography data for this compound bound to any recombinant protein is currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

NMR spectroscopy is another key technique for studying ligand-protein interactions in solution, providing information on the binding interface and any conformational changes that occur upon binding. nih.gov Techniques such as Chemical Shift Perturbation (CSP) could be used to map the binding site of this compound on its target protein. nih.gov This involves comparing the NMR spectra of the protein in the presence and absence of the compound. Changes in the chemical shifts of specific amino acid residues indicate their involvement in the binding event.

Currently, there are no published NMR studies detailing the interaction mapping between this compound and any protein target.

Cryo-Electron Microscopy (Cryo-EM) Applications in Understanding Macromolecular Assemblies with the Compound

Cryo-electron microscopy (cryo-EM) has become an invaluable tool for determining the structure of large and complex macromolecular assemblies. If this compound were to bind to a large protein complex, cryo-EM could be used to visualize the structure of the entire assembly with the compound bound. This would provide a broader structural context for the compound's mechanism of action.

There is no available cryo-EM data for any macromolecular assembly in complex with this compound.

Biophysical Techniques for Investigating Binding Kinetics and Thermodynamics

Understanding the kinetics (the rates of binding and dissociation) and thermodynamics (the energetic driving forces) of the interaction between this compound and its target is crucial for a complete mechanistic picture.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics

SPR and BLI are label-free techniques that can measure the real-time binding of a ligand to a protein immobilized on a sensor surface. These methods allow for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋). This data provides a quantitative measure of the binding affinity and the stability of the compound-target complex.

No studies utilizing SPR or BLI to determine the binding kinetics of this compound have been reported.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions

ITC is a technique that directly measures the heat changes that occur upon the binding of a ligand to a protein. By titrating this compound into a solution containing its target protein, ITC can determine the binding affinity (K₋), the stoichiometry of the interaction, the enthalpy change (ΔH), and the entropy change (ΔS). This thermodynamic profile provides a complete picture of the energetic forces driving the binding event.

There is no published ITC data characterizing the thermodynamic interaction of this compound with any biological target.

Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

Information regarding the direct interaction of this compound with specific receptor binding sites is not documented in the accessible scientific literature. Consequently, there are no available research findings or data to construct an analysis of its allosteric or orthosteric binding properties. The scientific community has not yet published studies that investigate the binding affinity, efficacy, or specific molecular interactions of this compound with any known biological targets.

Due to the absence of research data, it is not possible to provide an interactive data table or a detailed discussion on the research findings related to the mechanistic actions of this specific compound. Further research would be required to characterize its pharmacological profile and to understand its potential interactions with biological systems.

Computational and Theoretical Chemistry Studies of 1 Benzyl 4 4 Ethoxybenzoyl Piperazine

Molecular Docking and Virtual Screening for Potential Binding Partners of 1-Benzyl-4-(4-ethoxybenzoyl)piperazine

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. Virtual screening, a related technique, involves the computational screening of large libraries of small molecules to identify those most likely to bind to a drug target.

The potential binding partners for this compound could be explored through virtual screening against a panel of known drug targets. The results of such a screening would provide a list of putative protein targets, which could then be prioritized for further experimental validation. The predicted binding affinity, or docking score, is a key metric used to rank the potential hits from a virtual screen.

Table 1: Illustrative Data from Molecular Docking of a Piperazine (B1678402) Derivative against E. coli FabH

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| 1,4-benzodioxane (B1196944) thiazolidinedione piperazine derivative | E. coli FabH | - | Not specified in abstract |

Note: This table is illustrative and based on studies of similar piperazine-containing compounds, as specific data for this compound is not available.

Molecular Dynamics Simulations to Explore Compound-Target Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide valuable insights into the dynamic interactions between a ligand and its target protein, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding.

As with molecular docking, specific MD simulation studies on this compound are not found in the reviewed literature. However, studies on structurally related compounds can illustrate the utility of this technique. For example, MD simulations have been employed to understand the interaction mechanism between ERRα inverse agonists, which share a benzoyl moiety, and the estrogen-related receptor α (ERRα). These simulations revealed that the binding of the inverse agonist induced conformational changes in the receptor's helices, which were correlated with the compound's biological activity.

An MD simulation of this compound bound to a putative target identified through virtual screening could provide a more detailed understanding of the binding mode. Key parameters that can be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to pinpoint key interactions.

Table 2: Example Parameters from a Molecular Dynamics Simulation Study

| System | Simulation Time (ns) | Average RMSD (Å) | Key Findings |

| ERRα inverse agonist in complex with ERRα | Not specified in abstract | Not specified in abstract | Binding mode changes affect helix structures and biological activity |

Note: This table is for illustrative purposes, as specific MD simulation data for this compound is not available.

Quantum Chemical Calculations to Determine Electronic Properties and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. These methods can provide insights into a molecule's stability, its potential to participate in chemical reactions, and its spectroscopic properties.

While specific quantum chemical calculations for this compound have not been published, studies on other organic molecules demonstrate the types of information that can be obtained. For example, DFT calculations have been used to optimize the molecular geometry, determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and calculate various electronic properties for other complex molecules. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability.

For this compound, quantum chemical calculations could be used to determine its optimized 3D structure, electrostatic potential surface, and various reactivity descriptors. This information could be valuable for understanding its metabolic fate, designing derivatives with improved properties, and interpreting experimental spectroscopic data.

Table 3: Representative Electronic Properties Obtainable from Quantum Chemical Calculations

| Property | Description | Potential Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Predicting reactivity in oxidation reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Predicting reactivity in reduction reactions. |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; related to chemical reactivity and stability. | Assessing the kinetic stability of the molecule. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms in the molecule. | Identifying potential sites for electrostatic interactions. |

Note: This table describes the types of data that can be generated from quantum chemical calculations.

De Novo Design Strategies Guided by this compound Scaffolding

De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific drug target. The this compound structure, with its privileged piperazine core, can serve as an excellent starting point or scaffold for such design strategies.

Scaffold-based de novo design would involve using the core structure of this compound and computationally adding different functional groups or fragments to generate a library of new compounds. These newly designed molecules could then be evaluated for their predicted binding affinity to a target of interest using molecular docking and other computational methods. This approach allows for the systematic exploration of the chemical space around a known scaffold to identify novel and potent ligands.

The piperazine ring, in particular, is a versatile component for de novo design due to its ability to be readily functionalized at its nitrogen atoms, allowing for the introduction of diverse chemical moieties to optimize interactions with a target protein.

Advanced Applications and Research Tools Derived from 1 Benzyl 4 4 Ethoxybenzoyl Piperazine

Development of Chemical Probes and Affinity Reagents Based on the Compound Structure

There is currently no specific information available in the scientific literature detailing the development of chemical probes or affinity reagents based on the 1-Benzyl-4-(4-ethoxybenzoyl)piperazine structure.

Use of this compound as a Reference Compound in Academic Assays

No published academic assays were identified that utilize this compound as a reference compound.

Integration of this compound in High-Throughput Screening Campaigns for Target Validation

There is no information available to suggest that this compound has been integrated into high-throughput screening campaigns for target validation.

Future Research Directions and Unexplored Avenues for 1 Benzyl 4 4 Ethoxybenzoyl Piperazine

Integration of Multi-Omics Approaches in Understanding the Compound's Biological Impact

The advent of multi-omics technologies has revolutionized drug discovery by providing a holistic view of a compound's effect on biological systems. nih.govmdpi.com For 1-Benzyl-4-(4-ethoxybenzoyl)piperazine, a comprehensive understanding of its biological impact is currently lacking. Future research should prioritize the integration of various -omics disciplines to build a complete picture of its mechanism of action.

A proposed multi-omics workflow could involve:

Transcriptomics: To identify changes in gene expression in response to the compound. This could reveal the signaling pathways and cellular processes that are modulated.

Proteomics: To analyze alterations in protein expression and post-translational modifications. This would provide insights into the functional consequences of the observed transcriptomic changes.

Metabolomics: To profile changes in small-molecule metabolites. This can help to understand the compound's effects on cellular metabolism and identify potential biomarkers of its activity.

Proteogenomics: This approach integrates proteomic data with genomic and transcriptomic information to provide a more accurate and comprehensive annotation of the genome and its products.

By combining these datasets, researchers can construct detailed models of the compound's interaction with cellular networks, moving beyond a single-target focus to a systems-level understanding. nih.gov

Novel Methodological Developments for Studying Compound-Target Interactions

A significant hurdle in the study of this compound is the identification of its specific biological targets. While many piperazine (B1678402) derivatives are known to interact with G-protein coupled receptors (GPCRs), the precise targets for this compound are unknown. nih.govnih.govnih.gov Future research should leverage novel methodological developments to deorphanize this compound.

Table 1: Potential Methodologies for Target Identification

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Affinity-Based Proteomics | Utilizes immobilized compound to "pull down" interacting proteins from cell lysates for identification by mass spectrometry. | Identification of direct binding partners in various cell types. |

| Computational Docking and Molecular Dynamics Simulations | In silico methods to predict the binding of the compound to a library of known protein structures, particularly GPCRs. nih.gov | Prioritization of potential targets for experimental validation. |

| Cell-Based Thermal Shift Assays (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in a cellular context. | Confirmation of target engagement in a physiological setting. |

| Photoaffinity Labeling | Synthesis of a derivative of the compound with a photoreactive group to covalently crosslink to its target upon UV irradiation. | Irreversible labeling of the binding site for subsequent identification. |

| Phenotypic Screening with CRISPR-Cas9 | High-throughput screening to identify genes that, when knocked out, alter the cellular response to the compound. | Unbiased identification of genes and pathways essential for the compound's activity. |

These advanced techniques can provide a multi-pronged approach to confidently identify and validate the molecular targets of this compound, a crucial step in understanding its pharmacology.

Exploration of Chemical Space around this compound for Enhanced Research Tools

To fully explore the potential of this compound, the synthesis and evaluation of a library of structural analogs is essential. This exploration of the surrounding chemical space can lead to the development of more potent and selective research tools. Structure-activity relationship (SAR) studies on related benzylpiperazine and methoxybenzoyl derivatives have shown that small modifications can significantly impact biological activity. nih.gov

Future synthetic efforts could focus on:

Modification of the Benzyl (B1604629) Group: Introducing substituents on the phenyl ring could modulate binding affinity and selectivity.

Alteration of the Ethoxy Group: Replacing the ethoxy group with other alkoxy groups or functional moieties could fine-tune the compound's properties. For instance, studies on methoxybenzoyl-aryl-thiazoles have demonstrated that substituents on the aryl ring can influence anticancer activity. aacrjournals.orgnih.gov

Piperazine Ring Substitution: While the piperazine ring is a common scaffold in CNS-active compounds, modifications to the ring itself are less common but could yield novel properties. researchgate.net

Development of Fluorescent or Biotinylated Probes: The synthesis of derivatives with reporter tags would facilitate imaging and affinity-based studies.

Table 2: Proposed Analogs for Future Synthesis and Evaluation

| Parent Compound | Proposed Modification | Rationale |

|---|---|---|

| This compound | Substitution on the benzyl ring (e.g., fluoro, chloro, methyl) | Investigate the role of the benzyl moiety in target binding and selectivity. |

| This compound | Replacement of the ethoxy group with a methoxy (B1213986) or propoxy group | Determine the influence of alkoxy chain length on activity. |

| This compound | Introduction of a hydroxyl group on the ethoxybenzoyl moiety | Explore the potential for additional hydrogen bonding interactions with the target. |

Systematic exploration of the chemical space around this scaffold will be critical for developing potent and selective probes to dissect its biological functions.

Addressing Unresolved Questions and Challenges in the Academic Research of this Compound

The most significant challenge in the academic research of this compound is the profound lack of foundational knowledge. Numerous fundamental questions remain unanswered, hindering its potential development as a research tool or therapeutic lead.

Key unresolved questions include:

What are the primary biological targets? Without this knowledge, all other research remains speculative.

What is its mechanism of action? Does it act as an agonist, antagonist, or modulator of its target(s)?

What are its pharmacokinetic and pharmacodynamic properties? Understanding its absorption, distribution, metabolism, and excretion is vital for any in vivo studies.

What are its potential therapeutic applications? Based on the activities of related piperazine derivatives, potential areas of interest could include CNS disorders or oncology, but this is purely speculative without empirical data. researchgate.netesmed.org

The primary challenges to addressing these questions are:

Availability of the Compound: A reliable and scalable synthesis method is needed to provide sufficient material for research.

Lack of Precedent: With no existing literature on this specific compound, researchers must start from scratch, which can be resource-intensive.

Potential for Off-Target Effects: Piperazine derivatives are known to interact with multiple targets, which can complicate the interpretation of experimental results. nih.gov

Overcoming these challenges will require a concerted effort from synthetic chemists, pharmacologists, and chemical biologists. The initial focus should be on establishing a robust synthetic route and undertaking a comprehensive screening campaign to identify its biological targets.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 1-Benzyl-4-(4-ethoxybenzoyl)piperazine?

Answer:

The synthesis typically involves coupling reactions between a benzoic acid derivative (e.g., 4-ethoxybenzoic acid) and 1-benzylpiperazine. A standard approach uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to activate the carboxylic acid for nucleophilic attack by the piperazine nitrogen. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are employed under ambient or reflux conditions . For industrial scalability, continuous flow reactors may optimize reaction parameters (e.g., temperature, pressure) to enhance yield and purity .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns, such as cleavage of the piperazine ring .

- Infrared (IR) Spectroscopy:

- Stretching vibrations for C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) are diagnostic .

Advanced Question: How do structural modifications (e.g., substituents on the benzoyl group) influence the compound’s supramolecular assembly and biological activity?

Answer:

Substituents like ethoxy vs. nitro or halogens alter hydrogen bonding and π-π stacking interactions, as shown in crystallographic studies of related 1-aroylpiperazines. For example:

- Ethoxy groups enhance lipophilicity and membrane permeability, potentially improving CNS activity .

- Nitro groups (e.g., in 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine) enable reduction to amines, creating reactive intermediates for covalent target binding .

- Halogen substituents (Cl, Br) increase molecular weight and polar surface area, affecting solubility and receptor affinity .

Comparative X-ray analyses reveal that bulky substituents disrupt crystal packing, while electron-withdrawing groups stabilize intermolecular interactions .

Advanced Question: How can crystallographic data for this compound be refined using SHELX software?

Answer:

- Data Collection: Use single-crystal X-ray diffraction to obtain intensity data.

- Structure Solution:

- Refinement:

Advanced Question: How should researchers address contradictions in reported biological activities of similar piperazine derivatives?

Answer:

Contradictions often arise from variations in:

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times .

- Structural Analogues: Subtle changes (e.g., ethoxy vs. methoxy) alter pharmacokinetics. For example, 4-methoxyphenyl groups in piperazines enhance serotonin reuptake inhibition compared to ethoxy derivatives .

- Data Normalization: Control for batch-to-batch purity (e.g., HPLC >95%) and solvent effects (DMSO vs. saline) .

Resolution Strategy:- Perform head-to-head comparisons under standardized protocols.

- Use computational docking (e.g., AutoDock Vina) to predict binding modes and reconcile activity trends .

Advanced Question: What strategies optimize the compound’s stability during in vitro biological assays?

Answer:

- pH Buffering: Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the ethoxy group.

- Light Protection: Shield from UV light to avoid nitro group degradation (if applicable) .

- Cryopreservation: Store stock solutions in anhydrous DMSO at -80°C to prevent oxidation .

- Metabolic Stability Testing:

- Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Add NADPH cofactors to simulate Phase I metabolism .

Advanced Question: How can researchers validate target engagement in cellular models?

Answer:

- Competitive Binding Assays:

- Functional Assays:

- Knockdown Controls: siRNA-mediated silencing of the target gene confirms specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.